Cas no 35303-14-1 (1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)-)

1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)- structure
35303-14-1 structure
Productnaam:1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)-
CAS-nummer:35303-14-1
MF:C22H18N2O9
MW:454.386326313019
CID:317769
PubChem ID:135440049

1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)-
    • (1R,2R,3R,4S)-1,3-diacetyloxy-11-diazonio-2,4,10-trihydroxy-2-methyl-9-oxo-3,4-dihydro-1H-benzo[b]fluoren-5-olate
    • Q27114678
    • CHEBI:31751
    • 1,3-Bis(acetyloxy)-11-diazonio-2,4,9-trihydroxy-2-methyl-10-oxo-2,3,4,10-tetrahydro-1H-benzo[b]fluoren-5-olate
    • (1R,2R,3R,4S)-11-diazo-2,4,9-trihydroxy-2-methyl-5,10-dioxo-2,3,4,5,10,11-hexahydro-1H-benzo[b]fluorene-1,3-diyl diacetate
    • CHEMBL215875
    • 35303-14-1
    • FL-120D
    • 5H-Benzo(b)carbazole-5-carbonitrile, 2,4-bis(acetyloxy)-1,2,3,4,6,11-hexahydro-1,3,7-trihydroxy-3-methyl-6,11-dioxo-
    • DTXSID80956738
    • BRN 0505073
    • SCHEMBL3890061
    • Kinamycin D
    • Inchi: InChI=1S/C22H18N2O9/c1-7(25)32-20-15-13(19(30)21(22(20,3)31)33-8(2)26)12-14(16(15)24-23)18(29)11-9(17(12)28)5-4-6-10(11)27/h4-6,19-21,30-31H,1-3H3,(H-,27,28,29)/t19-,20+,21+,22+/m0/s1
    • InChI-sleutel: MMPWFGWAKNXPLJ-DXBBTUNJSA-N
    • LACHT: CC(O[C@@H]1[C@@H](O)C2C3=C([O-])C4=CC=CC(=O)C4=C(O)C3=C([N+]#N)C=2[C@@H](OC(=O)C)[C@@]1(C)O)=O

Berekende eigenschappen

  • Exacte massa: 454.10123
  • Monoisotopische massa: 454.10123
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 4
  • Complexiteit: 1280
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0
  • Topologisch pooloppervlak: 182

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C

Artikelen aanbevelen

Aanbevolen leveranciers
Synrise Material Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Synrise Material Co. Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd